molecular formula C14H11NO2 B3337024 2-Methoxy-9(10H)-acridone CAS No. 49742-72-5

2-Methoxy-9(10H)-acridone

Cat. No.: B3337024
CAS No.: 49742-72-5
M. Wt: 225.24 g/mol
InChI Key: HEGMPAQEVYHHHI-UHFFFAOYSA-N
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Description

2-Methoxy-9(10H)-acridone is a useful research compound. Its molecular formula is C14H11NO2 and its molecular weight is 225.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 118617. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photophysical Properties

  • pH-Dependent Fluorescence : 2-Methoxy-9(10H)-Acridone exhibits pH-dependent fluorescence properties. It has been found that protonation of acridone-derived alkenes leads to significant shifts in fluorescence, indicating potential applications in pH-sensitive fluorescence imaging or sensing technologies (Lippold, Neudörfl, & Griesbeck, 2021).

Analytical Chemistry

  • High-Performance Liquid Chromatography (HPLC) : An HPLC method with fluorescence detection has been developed for the determination of 9(10H)-Acridone. This method demonstrates high sensitivity and is suitable for detecting acridone in plant tissues (Sun et al., 2007).

Biological Activity

  • Acetylcholinesterase Inhibition : A series of acridone-linked 1,2,3-triazole derivatives have been synthesized and evaluated for their acetylcholinesterase inhibitory activities, suggesting potential therapeutic applications in conditions like Alzheimer's disease (Mohammadi‐Khanaposhtani et al., 2015).

Cancer Research

  • Cytotoxic Activity Against Cancer Cells : New 9(10H)-acridinone-1,2,3-triazole derivatives have been designed and synthesized, showing significant cytotoxic activity against human breast cancer cell lines. This suggests their potential application in cancer therapy (Mohammadi‐Khanaposhtani et al., 2015).

Pharmaceutical Chemistry

  • Synthesis of Acrimarins : 1,3,5-Trihydroxy-9(10H)-acridinone and its derivatives have been synthesized to create novel acrimarins, indicating the versatility of acridone compounds in pharmaceutical chemistry (Herath, Müller, & Diyabalanage, 2004).

Properties

IUPAC Name

2-methoxy-10H-acridin-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO2/c1-17-9-6-7-13-11(8-9)14(16)10-4-2-3-5-12(10)15-13/h2-8H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGMPAQEVYHHHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC3=CC=CC=C3C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90328149
Record name 2-Methoxy-9(10H)-acridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

49742-72-5
Record name NSC118617
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=118617
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC1236
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1236
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methoxy-9(10H)-acridone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90328149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methoxy-9(10H)-acridone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Polyphosphoric acid (50 gm) was heated to 160° C. under a nitrogen atmosphere. N-(4-methoxyphenyl)anthranilic acid (4.89 gm; 20 mmol) was added and the mixture stirred at 160° C. for 15 minutes. The reaction was cooled rapidly in an ice bath and water added to give a greenish yellow precipitate. This was filtered off, washed with water, then dilute sodium bicarbonate solution and again with water. The solid was finally dried at 50° C. under vacuum to give 3.67 gm (81%) of 2-methoxyacridone. δH (200 MHz, DMSO-d6) 3.86 (3H, s), 7.23 (1H, t), 7.55 (5H, m), 8.22 (1H, d), 11.7 (1H, s).
[Compound]
Name
Polyphosphoric acid
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
4.89 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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